6-氟苯并异噻唑-3(2H)-酮

描述

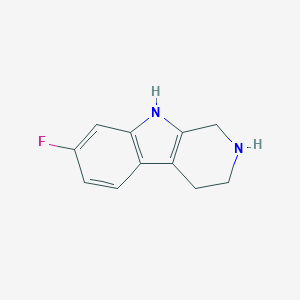

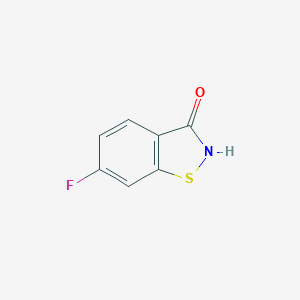

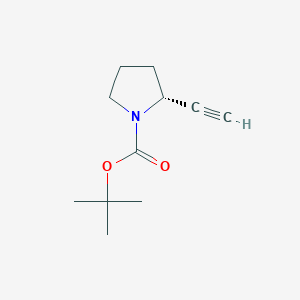

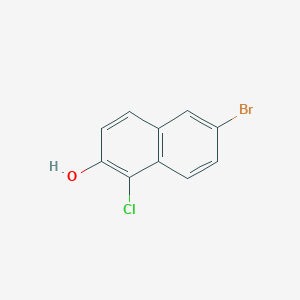

6-Fluorobenzo[d]isothiazol-3(2H)-one is an organic compound that is a derivative of isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered aromatic ring that contains a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond .

Synthesis Analysis

The synthesis of 6-Fluorobenzo[d]isothiazol-3(2H)-one involves a selective [3 + 2] cycloaddition reaction with in situ formed azomethine ylide . Another study demonstrated that these compounds inhibited hDAAO via an allosteric, covalent mechanism .Molecular Structure Analysis

The molecular structure of 6-Fluorobenzo[d]isothiazol-3(2H)-one is similar to that of isothiazole, with the addition of a fluorine atom . The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis

6-Fluorobenzo[d]isothiazol-3(2H)-one has been shown to participate in selective [3 + 2] cycloaddition reactions with in situ formed azomethine ylide . It has also been demonstrated to inhibit hDAAO via an allosteric, covalent mechanism .科学研究应用

Inhibition of Human D-Amino Acid Oxidase

6-Fluorobenzo[d]isothiazol-3(2H)-one: has been identified as an allosteric, covalent inhibitor of human D-amino acid oxidase (hDAAO). This enzyme is linked to the pathophysiology of schizophrenia, and inhibitors can serve as potential therapeutic agents. The compound was found during a high-throughput screening aimed at discovering novel inhibitors that could modulate the enzyme’s activity .

Potential Role in Schizophrenia Treatment

Polymorphisms in the gene G72, which is associated with schizophrenia risk, have been biochemically linked to hDAAO activity. The regulatory effect of the G72 protein product on hDAAO suggests that inhibitors like 6-Fluorobenzo[d]isothiazol-3(2H)-one could have therapeutic applications in treating schizophrenia .

Allosteric Modulation of Enzymes

The compound’s mechanism of action as an allosteric modulator is significant. Allosteric modulators bind to an enzyme at a site other than the active site, inducing conformational changes that affect the enzyme’s activity. This property can be harnessed in the design of new drugs that target enzyme regulation .

Covalent Binding for Drug Design

The ability of 6-Fluorobenzo[d]isothiazol-3(2H)-one to covalently bind to target enzymes presents a unique approach for drug design. Covalent inhibitors form a permanent bond with their target, which can lead to prolonged efficacy. However, this also requires careful consideration of potential off-target effects and toxicity .

Reference Standard for Pharmaceutical Testing

As a compound with well-defined chemical properties, 6-Fluorobenzo[d]isothiazol-3(2H)-one serves as a reference standard in pharmaceutical testing. It helps ensure the accuracy and reliability of analytical methods used in the development and quality control of pharmaceutical products .

Chemical Property Research

The detailed chemical properties of 6-Fluorobenzo[d]isothiazol-3(2H)-one , such as its melting point, boiling point, and density, are of interest in research. Understanding these properties is essential for the synthesis and application of the compound in various scientific fields .

作用机制

未来方向

There is significant interest in the therapeutic potential of 6-Fluorobenzo[d]isothiazol-3(2H)-one and its analogues . Their sensitivity to reducing agents and their capacity to bind cysteines covalently would need to be addressed during therapeutic drug development . Another study showed promising antiplatelet activity, suggesting potential for further investigation in the field of cardiovascular research .

属性

IUPAC Name |

6-fluoro-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQRIPHXCTXOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333081 | |

| Record name | 6-Fluoro-1,2-benzothiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

159803-11-9 | |

| Record name | 6-Fluoro-1,2-benzothiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 6-Fluorobenzo[d]isothiazol-3(2H)-one against bacteria like Acinetobacter baumannii?

A1: 6-Fluorobenzo[d]isothiazol-3(2H)-one acts by inhibiting the enzymatic activity of OhrB, a peroxidase found in bacteria like Acinetobacter baumannii [, ]. OhrB plays a crucial role in detoxifying organic hydroperoxides, which are toxic byproducts of cellular metabolism and oxidative stress. By inhibiting OhrB, 6-Fluorobenzo[d]isothiazol-3(2H)-one reduces the bacteria's ability to cope with oxidative stress, potentially leading to cell death [].

Q2: How does 6-Fluorobenzo[d]isothiazol-3(2H)-one enhance the activity of kanamycin?

A2: While the exact mechanism of synergy is not fully elucidated in the provided research, 6-Fluorobenzo[d]isothiazol-3(2H)-one's ability to inhibit OhrB and increase susceptibility to oxidative stress is likely a contributing factor. This heightened sensitivity, coupled with kanamycin's mechanism of action, appears to create a synergistic effect, effectively lowering the minimal inhibitory concentration (MIC) of kanamycin needed to inhibit bacterial growth []. This effect was observed even in challenging cases like New Delhi metallo-β-lactamase (NDM-1)-producing carbapenem-resistant Klebsiella pneumoniae [].

Q3: Is there any evidence of resistance development to 6-Fluorobenzo[d]isothiazol-3(2H)-one?

A3: The research identified mutations in the plasmid-derived ohrB gene in spontaneously resistant mutants of Acinetobacter baumannii []. This finding suggests that bacteria could potentially develop resistance to 6-Fluorobenzo[d]isothiazol-3(2H)-one by altering the ohrB gene or potentially other related pathways involved in oxidative stress response. Further investigation is needed to determine the prevalence and clinical significance of such resistance mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)